molecular formula C11H12Cl2N2O2 B13652078 2-(chloromethyl)-1-ethyl-1H-benzimidazole-5-carboxylic acid hydrochloride

2-(chloromethyl)-1-ethyl-1H-benzimidazole-5-carboxylic acid hydrochloride

Cat. No.: B13652078
M. Wt: 275.13 g/mol
InChI Key: XPBUWVRWCBSMHH-UHFFFAOYSA-N
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Description

2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is a synthetic organic compound that belongs to the benzodiazole family. This compound is characterized by its unique structure, which includes a chloromethyl group, an ethyl group, and a carboxylic acid group attached to a benzodiazole ring. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride typically involves multiple steps. One common method includes the reaction of 2-(chloromethyl)benzoic acid with ethylamine to form the benzodiazole ring. This reaction is usually carried out under controlled conditions, such as in the presence of a catalyst and at a specific temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent such as dichloromethane.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Condensation Reactions: Reagents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) are used in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The benzodiazole ring structure allows for strong binding interactions with various biological molecules, enhancing its effectiveness in research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-(chloromethyl)pyridine hydrochloride: Similar in structure but contains a pyridine ring instead of a benzodiazole ring.

    2-(chloromethyl)benzoic acid: Lacks the ethyl group and benzodiazole ring, making it less complex.

    1-ethyl-1H-benzotriazole-5-carboxylic acid: Contains a benzotriazole ring instead of a benzodiazole ring.

Uniqueness

2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is unique due to its combination of functional groups and the benzodiazole ring structure. This combination provides a versatile platform for chemical modifications and interactions with biological molecules, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H12Cl2N2O2

Molecular Weight

275.13 g/mol

IUPAC Name

2-(chloromethyl)-1-ethylbenzimidazole-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H11ClN2O2.ClH/c1-2-14-9-4-3-7(11(15)16)5-8(9)13-10(14)6-12;/h3-5H,2,6H2,1H3,(H,15,16);1H

InChI Key

XPBUWVRWCBSMHH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)O)N=C1CCl.Cl

Origin of Product

United States

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